7-Bromo-2-methyloxazolo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
7-bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrN2O/c1-4-10-7-6(11-4)5(8)2-3-9-7/h2-3H,1H3 |
InChI Key |
HBHCOSNDHLPTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=CC(=C2O1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 2 Methyloxazolo 4,5 B Pyridine and Analogues
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 7-bromo-2-methyloxazolo[4,5-b]pyridine (I) reveals that the oxazole (B20620) ring can be disconnected through a C-O and a C-N bond cleavage. This leads back to the key precursor, 2-amino-5-bromo-3-hydroxypyridine (II). The methyl group at the 2-position of the oxazole ring can be introduced from a simple acetylating agent or its equivalent, such as acetic acid or an orthoester.

The synthesis of the crucial intermediate, 2-amino-5-bromo-3-hydroxypyridine (II), can be accomplished through various routes. One documented method involves a multi-step sequence starting from 2-amino-3-hydroxypyridine (B21099). This process includes a ring closure reaction, followed by photocatalytic bromination and subsequent hydrolysis to yield the desired 2-amino-5-bromo-3-hydroxypyridine. clockss.org An alternative approach starts from 2-amino-3,5-dibromopyridine, which upon treatment with potassium hydroxide (B78521) in the presence of copper powder, undergoes nucleophilic substitution to afford 2-amino-5-bromo-3-hydroxypyridine. acs.org
Classical Cyclization Approaches to the Oxazolo[4,5-b]pyridine (B1248351) Core
The construction of the oxazolo[4,5-b]pyridine ring system is typically achieved through the cyclization of appropriately substituted aminopyridinol derivatives. These methods often involve condensation reactions with various reagents to form the oxazole ring.
Condensation Reactions with Aminopyridinol Derivativesclockss.orgacs.orgresearchgate.net
The pivotal step in the synthesis of the oxazolo[4,5-b]pyridine core is the cyclocondensation of a 2-amino-3-hydroxypyridine derivative. This transformation can be effected using several types of reagents, as detailed below.
The reaction of an aminopyridinol with a carboxylic acid derivative is a common method for forming the oxazole ring. For instance, the condensation of 5-bromo-3-hydroxy-2-aminopyridine with carboxylic acids can be facilitated by dehydrating agents to yield the corresponding 2-substituted-6-bromo-oxazolo[4,5-b]pyridines. clockss.org This approach is versatile, allowing for the introduction of various substituents at the 2-position of the oxazole ring depending on the carboxylic acid used.
Orthoesters, such as triethyl orthoacetate, serve as efficient reagents for the one-pot synthesis of 2-methyloxazolo[4,5-b]pyridines. A documented synthesis of the analogous 6-bromo-2-methyloxazolo[4,5-b]pyridine (B1522597) involves the reaction of 2-amino-6-bromo-3-hydroxy-pyridine with triethyl orthoacetate in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate at elevated temperatures. chemicalbook.com This reaction proceeds via initial formation of an intermediate which then undergoes cyclization and elimination of ethanol (B145695) to afford the final product.
| Precursor | Reagent | Catalyst | Temperature | Reaction Time | Product |
|---|---|---|---|---|---|
| 2-Amino-6-bromo-3-hydroxy-pyridine | Triethyl orthoacetate | p-Toluenesulfonic acid monohydrate | 130°C | 1 hour | 6-Bromo-2-methyloxazolo[4,5-b]pyridine |
Polyphosphoric acid (PPA) and its trimethylsilyl (B98337) ester (PPSE) are effective media for promoting the cyclodehydration reaction between aminopyridinols and carboxylic acids. clockss.orgresearchgate.net These reagents act as both the solvent and the catalyst, facilitating the formation of the oxazole ring at high temperatures. For example, heating 5-bromo-3-hydroxy-2-aminopyridine with a carboxylic acid in the presence of PPA or PPSE leads to the formation of the corresponding oxazolo[4,5-b]pyridine derivative. clockss.org PPSE is often considered a milder alternative to PPA. clockss.org
Regioselective Bromination Strategiesclockss.orgacs.org
The synthesis of this compound necessitates the regioselective introduction of a bromine atom at the 7-position of the heterocyclic core. Based on the available literature, the most reliable strategy involves the use of a pre-brominated precursor, namely 2-amino-5-bromo-3-hydroxypyridine. clockss.orgacs.org In this approach, the bromine atom is already in the desired position on the pyridine (B92270) ring before the cyclization to form the oxazole ring.
Direct bromination of the 2-methyloxazolo[4,5-b]pyridine (B1301650) core is a more challenging approach due to the potential for reaction at multiple sites on the pyridine ring. The electronic properties of the fused ring system influence the regioselectivity of electrophilic substitution reactions. The pyridine ring is generally deactivated towards electrophilic attack, and the position of substitution is influenced by the directing effects of the fused oxazole ring and the existing methyl group. quimicaorganica.orgquora.com However, specific and reliable methods for the direct and regioselective bromination of 2-methyloxazolo[4,5-b]pyridine at the 7-position are not extensively documented in the reviewed literature. Therefore, the synthetic route commencing with 2-amino-5-bromo-3-hydroxypyridine is the more established and predictable method for obtaining the target compound.
| Precursor Name | Molecular Formula | Starting Material for its Synthesis | Key Reaction Type | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromo-3-hydroxypyridine | C₅H₅BrN₂O | 2-Amino-3-hydroxypyridine | Ring closure, Photocatalytic bromination, Hydrolysis | clockss.org |
| 2-Amino-5-bromo-3-hydroxypyridine | C₅H₅BrN₂O | 2-Amino-3,5-dibromopyridine | Nucleophilic substitution | acs.org |
Modern Catalytic and Advanced Synthetic Routes
Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for the construction of the oxazolo[4,5-b]pyridine scaffold and the introduction of functional groups.
Palladium-Catalyzed C-H Functionalization for Oxazole Annulation
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct formation of C-C and C-heteroatom bonds, offering an atom-economical approach to complex molecules. rsc.orgmdpi.com In the context of oxazolo[4,5-b]pyridine synthesis, this strategy can be employed to construct the oxazole ring onto a pre-existing pyridine core. This typically involves the reaction of a suitably substituted pyridine derivative with a coupling partner, where the palladium catalyst facilitates the direct functionalization of a C-H bond on the pyridine ring, leading to the annulation of the oxazole moiety. rsc.orgnih.gov
The mechanism often proceeds through a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. nih.govresearchgate.net Ligand-directed C-H activation is a common strategy, where a directing group on the pyridine substrate coordinates to the palladium center, positioning it for selective C-H cleavage at a specific position, typically ortho to the directing group. nih.govacs.org This regioselectivity is crucial for controlling the outcome of the annulation reaction. For instance, the synthesis of 2,4,5-trisubstituted oxazoles has been achieved through a palladium-catalyzed cascade reaction involving C-H activation of arenes and subsequent reaction with nitriles. rsc.org While not specific to this compound, this methodology demonstrates the potential for constructing substituted oxazole rings.
Table 1: Examples of Palladium-Catalyzed C-H Functionalization for Oxazole Synthesis
| Catalyst | Substrates | Product Type | Key Features |
|---|---|---|---|
| Pd(OAc)₂ | N-phenoxyacetamides, Aldehydes | 1,2-Benzisoxazoles | C-H activation/[4+1] annulation researchgate.netrsc.org |
| Pd(PPh₃)₄ | Oxazoles, Aryl/Alkenyl bromides | 2-Aryl/Alkenyl-oxazoles | Direct arylation and alkenylation organic-chemistry.org |
Transition Metal-Mediated Cross-Coupling Reactions for Bromine Functionalization (e.g., Heck Reaction)
The bromine atom on the this compound core serves as a versatile handle for further functionalization through various transition metal-mediated cross-coupling reactions. The Heck reaction, catalyzed by palladium, is a prominent example used for the formation of carbon-carbon bonds by coupling the bromo-substituted heterocycle with an alkene. wikipedia.orgorganic-chemistry.org
The Heck reaction typically involves an unsaturated halide, such as this compound, reacting with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle generally starts with the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and subsequent β-hydride elimination to yield the vinyl-substituted product and regenerate the Pd(0) catalyst. nih.gov This reaction is highly valuable for introducing alkenyl substituents at the 7-position of the oxazolo[4,5-b]pyridine ring system. The choice of ligands, base, and reaction conditions can significantly influence the efficiency and selectivity of the Heck reaction. organic-chemistry.orgthieme-connect.de
Table 2: Key Parameters of the Heck Reaction for Aryl Bromides
| Parameter | Description | Common Examples |
|---|---|---|
| Catalyst | Palladium complex that facilitates the C-C bond formation. | Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) wikipedia.org |
| Ligand | Stabilizes the palladium catalyst and influences its reactivity. | Triphenylphosphine, BINAP, PHOX wikipedia.org |
| Base | Neutralizes the hydrogen halide formed during the reaction. | Triethylamine, Potassium carbonate, Sodium acetate (B1210297) wikipedia.org |
| Substrate | The aryl bromide to be functionalized. | This compound |
| Alkene | The coupling partner that introduces the vinyl group. | Acrylates, Styrenes wikipedia.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. ijpsjournal.comsphinxsai.com This technology can be effectively applied to various steps in the synthesis of this compound and its analogues, including the formation of the oxazole ring and subsequent functionalization reactions. monash.educem.com
The use of microwave irradiation can dramatically reduce reaction times, from hours to minutes, by efficiently and uniformly heating the reaction mixture. sphinxsai.comclockss.org This rapid heating can overcome activation energy barriers more effectively, leading to faster reaction rates. For instance, the synthesis of various heterocyclic compounds, including oxazoles and pyridines, has been successfully achieved using microwave assistance. monash.educem.comeurekaselect.com One-pot multicomponent reactions, which are highly efficient in building molecular complexity, can also be facilitated by microwave heating. clockss.orgresearchgate.net
A study on the synthesis of 5-monosubstituted hydantoins demonstrated a two-step, one-pot microwave-assisted process that significantly reduced reaction times. beilstein-journals.org Similarly, the synthesis of thiazolo[3,2-a]pyrimidine derivatives was achieved in good yields under microwave irradiation. clockss.orgresearchgate.net These examples highlight the broad applicability and advantages of microwave-assisted protocols in heterocyclic synthesis.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Benzimidazole Synthesis | 2 hours | 7 minutes | Significant | sphinxsai.com |
| Bignelli Condensation | ~2 hours | 12 minutes | Significant | sphinxsai.com |
| Thiazolo[3,2-a]pyrimidine Synthesis | 48 hours | 30 minutes | Significant | clockss.org |
Strategies Involving Pyridine N-Oxides Regioselective Functionalization
Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines due to their altered electronic properties compared to the parent pyridine. researchgate.netrsc.org The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, allowing for regioselective functionalization. semanticscholar.orgrsc.org This strategy can be harnessed for the synthesis of precursors to oxazolo[4,5-b]pyridines.
Functionalization of pyridine N-oxides can be achieved at various positions, particularly at the C2 and C4 positions. acs.orgnih.gov For instance, direct C-H functionalization of pyridine N-oxides can be used to introduce a variety of substituents. rsc.org A notable strategy involves the reaction of pyridine N-oxides with reagents like PyBroP for functionalization. researchgate.net Furthermore, recent developments have shown that under acidic conditions, oxazino pyridine intermediates, derived from pyridine N-oxides, can undergo highly para-selective functionalization. nih.gov This regiocontrol is crucial for synthesizing specifically substituted pyridine derivatives that can then be converted to the desired oxazolo[4,5-b]pyridine isomers. The choice of reagents and reaction conditions dictates the position of functionalization. researchgate.netnih.gov
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of the target compound, this compound, from the reaction mixture are critical steps to obtain a product of high purity. Common techniques employed include crystallization and column chromatography. mdpi.commdpi.com
Crystallization is a widely used method for purifying solid compounds. chemicalbook.com It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is crucial for effective purification. chemicalbook.com
Column chromatography is another powerful technique for separating and purifying compounds from a mixture. mdpi.com This method relies on the differential adsorption of the components of a mixture onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through it. mdpi.com Compounds with different polarities will travel through the column at different rates, allowing for their separation. The selection of the appropriate eluent (solvent system) is key to achieving good separation. mdpi.com For bromo-substituted aryloxazoles, purification is often achieved using silica gel column chromatography with solvent systems like ethyl acetate in petroleum ether. mdpi.com
Table 4: Common Purification Techniques
| Technique | Principle | Key Considerations | Application Example |
|---|---|---|---|
| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Choice of solvent, cooling rate. | Purification of 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine from ethanol. chemicalbook.com |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Choice of stationary phase (e.g., silica gel) and mobile phase (eluent). | Purification of bromo-substituted aryloxazoles using ethyl acetate/petroleum ether. mdpi.com |
Reactivity and Derivatization Chemistry of 7 Bromo 2 Methyloxazolo 4,5 B Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Site
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aryl halides. In the context of 7-Bromo-2-methyloxazolo[4,5-b]pyridine, the bromine atom can be displaced by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the fused oxazole (B20620) and pyridine (B92270) rings, which helps to stabilize the intermediate Meisenheimer complex.
SNAr reactions on similar heterocyclic systems, such as halopyridines, are well-documented. youtube.com The reaction mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate, followed by the expulsion of the bromide ion to restore aromaticity. youtube.com The efficiency of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, strong nucleophiles and polar aprotic solvents generally favor the SNAr pathway.
While specific examples for this compound are not extensively detailed in the provided search results, the general principles of SNAr on electron-deficient heterocyclic systems suggest that this compound would readily participate in such transformations. nih.govresearchgate.net For example, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion via nucleophilic aromatic substitution. researchgate.net
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The bromine atom at the 7-position of this compound serves as an excellent handle for these transformations.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. libretexts.org
The general catalytic cycle for Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with 2-methoxyphenylboronic acid has been studied, demonstrating the feasibility of Suzuki-Miyaura coupling on brominated pyridine systems. nih.gov
A general procedure for the Suzuki-Miyaura coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates has also been developed, showcasing the broad applicability of this reaction. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromo-2,1-borazaronaphthalene | Potassium Alkenyltrifluoroborate | Pd(dppf)Cl2 | Cs2CO3 | Toluene/H2O | 80 °C | Up to 90% | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Reflux | - | nih.gov |
The Sonogashira coupling reaction provides a direct method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper co-catalyst. nih.gov This reaction is instrumental in the synthesis of substituted alkynes and conjugated enynes.
The reaction of 2-amino-3-bromopyridines with terminal alkynes has been successfully carried out using a palladium catalyst, demonstrating the applicability of the Sonogashira coupling to bromopyridine derivatives. scirp.org Copper-free Sonogashira reactions have also been developed, which can be advantageous in certain contexts to avoid issues associated with the copper co-catalyst. nih.govnih.gov
Table 2: Conditions for Sonogashira Coupling of Bromopyridines
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF3COO)2/PPh3 | CuI | - | DMF | 100 °C | - | scirp.org |
| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkyne | Pd(PPh3)4 | CuI | Et3N | THF | Room Temp | 43-97% | soton.ac.uk |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.orgchemspider.com The reaction has been successfully applied to the amination of various bromopyridines. chemspider.comresearchgate.net
Table 3: Examples of Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3]/BINAP | NaOBut | Toluene | 80 °C | 60% | chemspider.com |
| Bromobenzene | Various secondary amines | Various Pd catalysts/phosphine ligands | Various | Toluene | - | - | nih.gov |
The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. This method is particularly useful for forming C-C bonds, including sp³-sp² and sp²-sp² linkages. Although specific examples of Negishi coupling with this compound were not found in the search results, the general reactivity of aryl bromides in this transformation suggests its potential applicability. The reaction typically proceeds under mild conditions and exhibits high functional group tolerance.
Electrophilic Aromatic Substitution on the Pyridine Moiety
The pyridine ring in the oxazolo[4,5-b]pyridine (B1248351) system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the introduction of activating groups or the use of highly reactive electrophiles can facilitate such reactions.
The presence of a nitro group, a strong electron-withdrawing group, on an isoxazolo[4,3-b]pyridine (B63319) system has been shown to render the pyridine ring highly electrophilic, enabling it to react with weak nucleophiles under mild conditions. nih.gov This suggests that the electronic properties of the substituents on the pyridine ring play a crucial role in its reactivity towards electrophiles. While direct electrophilic substitution on the pyridine ring of this compound may be challenging, modification of the substituents could potentially modulate its reactivity.
Metalation and Lithiation Reactions for Further Functionalization
The presence of a bromine atom and various carbon-hydrogen bonds on the aromatic scaffold of this compound presents several possibilities for metalation and lithiation, which are powerful techniques for introducing new functional groups.
Halogen-Metal Exchange: The carbon-bromine bond at the 7-position is a prime site for halogen-metal exchange, typically using organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This reaction would generate a highly reactive 7-lithiated oxazolopyridine intermediate. This intermediate could then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 7-position. While no specific studies on this compound have been reported, this method is a standard and predictable transformation for aryl bromides.
Directed Ortho-Metalation (DoM): The nitrogen atom of the pyridine ring and the oxygen atom of the oxazole ring can act as directing groups for deprotonation at an adjacent position using strong bases. However, in this compound, the positions ortho to the pyridine nitrogen are already substituted. The oxazole oxygen could potentially direct lithiation to the C-H bond of the methyl group, although this is generally less favorable than deprotonation of an aromatic C-H bond.
Reactivity of Related Compounds: Studies on the regioselective metalation of 2-diethylaminooxazolo[4,5-b]pyridine have demonstrated the feasibility of lithiation on the oxazolopyridine core. acs.org This suggests that, in the absence of the bromine atom, other positions might be accessible for deprotonation. The electronic effects of the bromine atom and the fused oxazole ring will significantly influence the regioselectivity of any potential deprotonation reactions on this compound.
Table 1: Potential Functionalization via Lithiation of this compound (Hypothetical)
| Electrophile | Resulting Functional Group at C-7 |
| DMF | Aldehyde (-CHO) |
| CO₂ | Carboxylic acid (-COOH) |
| Alkyl halide (R-X) | Alkyl group (-R) |
| Ketone (R₂C=O) | Tertiary alcohol (-C(OH)R₂) |
| Trimethyl borate (B1201080) (B(OMe)₃) | Boronic acid (-B(OH)₂) |
This table represents hypothetical products based on standard organolithium chemistry, as direct experimental data for this compound is not available in the reviewed literature.
Transformation of the Oxazole Moiety (e.g., ring-opening, photocycloadditions)
The oxazole ring in this compound is a stable aromatic system, but it can undergo transformations under specific conditions.
Ring-Opening Reactions: Oxazole rings can be susceptible to ring-opening under acidic or basic conditions, often requiring harsh reaction conditions. For instance, treatment with strong acids can lead to hydrolysis, breaking the oxazole ring to form an amino alcohol derivative. While specific studies on this compound are not available, this reactivity is a known characteristic of the oxazole heterocycle.
Photocycloadditions: Oxazoles can participate in [2+2] and [4+2] photocycloaddition reactions with various alkenes and alkynes. These reactions are valuable for the construction of complex polycyclic structures. The outcome of such reactions would be highly dependent on the nature of the dienophile or enophile and the photochemical reaction conditions. There are no specific reports on the photocycloaddition reactions of this compound.
General Reactivity of the Oxazole Ring: The oxazole ring is generally considered electron-rich and can undergo electrophilic substitution, although the pyridine ring's electron-withdrawing nature in the fused system might modulate this reactivity. The methyl group at the 2-position could also be a site for functionalization, for example, through condensation reactions after deprotonation with a strong base.
Formation of Complex Polycyclic Heterocyclic Systems
The this compound scaffold is an excellent starting point for the synthesis of more complex polycyclic heterocyclic systems, primarily through reactions involving the bromine atom.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 7-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with boronic acids or their esters would introduce aryl, heteroaryl, or vinyl groups at the 7-position.
Heck Reaction: Reaction with alkenes would lead to the formation of 7-alkenyl derivatives. A study on 5-bromo-oxazolo[4,5-b]pyridine derivatives has shown successful Heck coupling with methyl acrylate. researchgate.netenpress-publisher.com This strongly suggests that this compound would undergo similar reactions.
Sonogashira Coupling: Reaction with terminal alkynes would yield 7-alkynyl substituted oxazolopyridines.
Buchwald-Hartwig Amination: This reaction would allow for the introduction of various amine functionalities at the 7-position.
Stille Coupling: Reaction with organostannanes provides another route to introduce a variety of carbon-based substituents.
Table 2: Potential Polycyclic Systems via Cross-Coupling of a Related Compound, 5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine researchgate.net
| Coupling Partner | Product |
| Methyl acrylate | Methyl (E)-3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-5-yl)acrylate |
This table shows an example of a Heck reaction performed on a related bromo-oxazolopyridine, demonstrating the feasibility of such transformations.
Intramolecular Cyclization: If a suitable functional group is introduced at the 7-position via one of the methods described above, subsequent intramolecular cyclization could lead to the formation of a new ring fused to the oxazolopyridine core. For example, a 7-alkenyl derivative could potentially undergo an intramolecular Heck reaction or other cyclization pathways to form a tricyclic or tetracyclic system.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For oxazolo[4,5-b]pyridine (B1248351) derivatives, these calculations reveal details about electron distribution, orbital energies, and reactive sites, which are crucial for predicting their chemical behavior.
Density Functional Theory (DFT) Studies (e.g., B3LYP method)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for this purpose.
In a comprehensive study on a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, geometric optimization and electronic property calculations were performed using DFT with the B3LYP functional and a 6-311G(d,p) basis set. rsc.org This level of theory has been shown to provide a reliable balance between accuracy and computational cost for organic molecules. Similar DFT/B3LYP methodologies have been successfully applied to other related heterocyclic systems, such as 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, to analyze their structures and electronic properties. nih.govnih.gov
The calculations for the oxazolo[4,5-b]pyridine derivatives provided optimized geometries and various electronic parameters that are essential for understanding their reactivity and stability. rsc.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Electrophilic/Nucleophilic Sites
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. rsc.org
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. For the studied 2-(substituted)oxazolo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gaps were calculated to understand their relative stabilities. rsc.org For instance, the ΔE values for the most active compounds in one study, P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine), P6 (2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine), and P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine), were found to be 4.3508 eV, 4.4471 eV, and 4.4852 eV, respectively. rsc.org
In another example, a DFT study on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one calculated a HOMO-LUMO gap of 4.8208 eV, indicating high stability for that particular molecule. nih.gov For 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine, the calculated gap was 2.3591 eV. nih.gov These values highlight how substituents on a core heterocyclic structure can modulate electronic properties and reactivity.
The distribution of HOMO and LUMO across the molecule also identifies the likely sites for electrophilic and nucleophilic attack. In a study of imidazo[4,5-b]pyridine derivatives, the HOMO was generally located over the phenyl-3H-imidazo[4,5-b]pyridine fragment, indicating this region as the primary electron donor. mdpi.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine) | -5.9188 | -1.5680 | 4.3508 |
| P6 (2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine) | -6.4741 | -2.0270 | 4.4471 |
| P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine) | -6.5298 | -2.0446 | 4.4852 |
Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic interactions. In an MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (shown in blue) are prone to nucleophilic attack.
For the 2-(substituted)oxazolo[4,5-b]pyridine series, MEP analysis was conducted to understand their interaction profiles. rsc.org The MEP maps revealed that the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the oxazole (B20620) ring are the most electronegative centers, representing regions of negative potential. Conversely, the hydrogen atoms of the pyridine ring exhibit positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems. rsc.org Similar analyses have been used to identify reactive sites in various bromo-substituted heterocyclic compounds. mdpi.comresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these charge transfer events. This analysis is particularly useful for understanding hyperconjugative interactions and the delocalization of electron density from lone pairs into antibonding orbitals.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations are used to study the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a biological receptor.
For the most active 2-(substituted)oxazolo[4,5-b]pyridine compounds, MD simulations were performed to evaluate the stability of their complexes with the DNA gyrase enzyme. rsc.org The simulations, run over a period of 100 nanoseconds, showed that the ligands formed stable complexes within the enzyme's binding site. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms were monitored throughout the simulation to assess the stability of the system. The average RMSD values for the protein-ligand complexes were found to be low, indicating that the ligands remained stably bound. rsc.org For instance, the average RMSD values for the apo protein and the complexes with compounds P5, P6, and P7 were 0.149 nm, 0.152 nm, 0.165 nm, and 0.146 nm, respectively, suggesting that the ligands can enhance the stability of the protein structure. rsc.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is also instrumental in elucidating reaction mechanisms, providing a step-by-step understanding of how a chemical transformation occurs. While specific reaction mechanism studies for 7-Bromo-2-methyloxazolo[4,5-b]pyridine were not found, computational approaches are frequently used to study reactions involving similar heterocyclic systems.
For example, in the synthesis of other heterocyclic compounds, DFT calculations are used to model transition states and reaction intermediates, helping to rationalize product formation. In the context of the Heck reaction involving 4,7-dibromo- rsc.orgnih.govmdpi.comthiadiazolo[3,4-c]pyridine, computational studies could be employed to understand the regioselectivity of the cross-coupling reaction. mdpi.com Such studies would involve calculating the activation energies for different reaction pathways to determine the most favorable one. These computational insights are invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic routes.
In Silico Studies of Molecular Interactions with Biological Targets
Computational methods are instrumental in elucidating the potential therapeutic applications of novel chemical entities. For the oxazolo[4,5-b]pyridine scaffold, to which this compound belongs, in silico studies have been pivotal in identifying and characterizing interactions with various biological targets.
Molecular Docking Simulations (e.g., AutoDock, AutoDock Vina)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Software like AutoDock and AutoDock Vina are frequently employed for this purpose. While specific docking studies on this compound are not extensively detailed in public literature, research on analogous compounds within the oxazolopyridine family provides a framework for its potential biological activity.
For instance, derivatives of the related oxazolo[5,4-b]pyridine (B1602731) scaffold have been subjected to molecular docking using AutoDock Vina to evaluate their anti-inflammatory potential against Prostaglandin synthase-2 (PDB ID: 1CX2). researchgate.net These studies indicated a higher binding affinity for the derivatives compared to the standard anti-inflammatory drug diclofenac. researchgate.net Similarly, 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives were docked against the enterotoxin protein of Staphylococcus aureus, suggesting a potential mechanism for their observed antibacterial activity. researchgate.net
The broader class of oxazolo[4,5-b]pyridines has been identified as novel activators of SIRT1, an NAD+-dependent protein deacetylase implicated in metabolic diseases. researchgate.netscienceopen.com This suggests that SIRT1 is a key potential target for this compound. Docking simulations are crucial in these contexts to visualize binding modes, identify key interacting amino acid residues, and predict binding energies, thereby guiding the synthesis of more potent analogues.
Table 1: Potential Biological Targets for the Oxazolo[4,5-b]pyridine Scaffold Investigated via Molecular Docking This table is generated based on studies of structurally related compounds.
| Protein Target | PDB ID | Potential Therapeutic Area | Docking Software Used |
|---|---|---|---|
| Prostaglandin synthase-2 | 1CX2 | Anti-inflammatory | AutoDock Vina researchgate.net |
| S. aureus enterotoxin type A | Not Specified | Antibacterial | Not Specified researchgate.net |
| Sirtuin 1 (SIRT1) | Not Specified | Metabolic Disorders, Aging researchgate.netscienceopen.com | Not Specified |
Quantitative Structure-Activity Relationship (QSAR) Derivations for in vitro Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new compounds and optimizing lead structures.
While a specific QSAR model for this compound has not been reported, the methodology is well-established for related heterocyclic systems. For example, a rigorously validated QSAR model was developed for a diverse set of Bromodomain-4 (BRD4) inhibitors. nih.gov Such a model, typically built using techniques like Genetic Algorithm-Multiple Linear Regression (GA-MLR), identifies key molecular descriptors that govern bioactivity. nih.gov These descriptors can include:
Topological descriptors: Describing atomic connectivity.
Electronic descriptors: Related to charge distribution and orbital energies.
Steric or 3D descriptors: Defining the size and shape of the molecule.
For the oxazolo[4,5-b]pyridine series, a QSAR study could be developed by synthesizing a library of analogues with varying substituents and measuring their in vitro activity against a specific target, such as SIRT1. researchgate.net The resulting data would be used to build a predictive model to guide the design of compounds with enhanced potency. The principles of QSAR emphasize that a combination of descriptors, rather than a single feature, typically governs the activity of a series of compounds. nih.gov
Prediction of Protein-Ligand Binding Affinities
Beyond the geometric predictions of docking, more advanced computational methods can provide quantitative predictions of protein-ligand binding affinities (often expressed as binding free energy). These predictions are computationally intensive but offer a more accurate assessment of a compound's potency.
Methods like ESMACS (Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent) and TIES (Thermodynamic Integration with Enhanced Sampling) have been successfully used to calculate binding free energies for various inhibitors. nih.gov For example, a study on bromodomain inhibitors demonstrated an excellent correlation between TIES-predicted binding free energies and experimental data. nih.gov
Applying these methods to this compound and its potential targets, such as SIRT1, would involve:
Setting up the system: Creating a model of the protein-ligand complex in a simulated physiological environment.
Running simulations: Performing extensive molecular dynamics (MD) simulations to sample a wide range of conformations.
Calculating free energy: Using statistical mechanics to compute the binding free energy from the simulation trajectories.
Such calculations can help differentiate between closely related analogues and prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov
Table 2: Overview of Computational Investigation Methods
| Method | Purpose | Key Software/Techniques | Application to this compound |
|---|---|---|---|
| Molecular Docking | Predicts binding pose and provides a preliminary estimate of binding affinity. | AutoDock, AutoDock Vina researchgate.netnih.gov | To identify potential binding modes within targets like SIRT1 or bacterial enzymes. researchgate.netresearchgate.net |
| QSAR | Relates chemical structure to biological activity to predict the potency of new analogues. | GA-MLR nih.gov | To guide the design of more potent oxazolo[4,5-b]pyridine derivatives. |
| Binding Affinity Prediction | Quantitatively predicts the strength of a protein-ligand interaction. | ESMACS, TIES, FEP+ nih.gov | To obtain accurate predictions of binding strength to promising biological targets. |
Investigation of Photophysical Properties and Electronic Transitions
The study of photophysical properties, such as light absorption and emission, and the underlying electronic transitions is crucial for applications in materials science, optoelectronics, and as fluorescent probes. These properties are investigated using both experimental techniques, like UV-Vis absorption and fluorescence spectroscopy, and theoretical calculations.
For heterocyclic compounds similar to this compound, such as (E)-4-(2-(7-Bromo- researchgate.netresearchgate.netnih.govthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, UV spectroscopy has been used to characterize its electronic properties. mdpi.com The structure of such compounds, featuring electron-donating and electron-accepting moieties, facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in many organic electronic materials. mdpi.com
Future Research Directions and Emerging Perspectives
Development of Greener and Sustainable Synthetic Methodologies
The contemporary emphasis on sustainable chemistry necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. rasayanjournal.co.in Future research should prioritize the development of green synthetic protocols for 7-Bromo-2-methyloxazolo[4,5-b]pyridine. This includes the adoption of techniques such as microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for other pyridine (B92270) derivatives. nih.govresearchgate.net One-pot multicomponent reactions represent another promising strategy, offering atom economy and reduced processing steps. nih.govresearchgate.net
The exploration of alternative, eco-friendly solvents is also crucial. While traditional syntheses may use hazardous solvents, greener alternatives like bio-based solvents or even solvent-free conditions, potentially utilizing techniques like ball milling, should be investigated. rasayanjournal.co.inresearchgate.net The use of recyclable, heterogeneous catalysts, such as solid-supported catalysts, could further enhance the sustainability of the synthesis by simplifying purification and minimizing waste. researchgate.netmdpi.com The principles of green chemistry, including maximizing atom efficiency and using renewable feedstocks, should guide the design of next-generation synthetic routes for this and related oxazolopyridine scaffolds. rasayanjournal.co.in
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often hazardous and volatile organic compounds. | Use of safer, bio-based solvents, ionic liquids, or solvent-free conditions. rasayanjournal.co.inbiosynce.com |
| Catalysts | Homogeneous catalysts that can be difficult to separate. | Heterogeneous, recyclable catalysts to simplify purification and reduce waste. researchgate.netmdpi.com |
| Energy Input | Conventional heating requiring longer reaction times. | Microwave irradiation or ultrasonic energy to reduce reaction times and energy consumption. nih.govnih.gov |
| Reaction Design | Multi-step syntheses with intermediate isolation. | One-pot, multicomponent reactions to improve atom economy and efficiency. nih.govresearchgate.net |
| Waste | Significant generation of byproducts and solvent waste. | Minimized waste generation through efficient reactions and catalyst recycling. rasayanjournal.co.in |
Exploration of Novel Reaction Pathways and Transformations
The functional group handles present in this compound, particularly the bromo substituent, offer a versatile platform for exploring novel reaction pathways. The bromo atom is an ideal site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. biosynce.comnih.gov These reactions would allow for the introduction of a wide array of substituents at the 7-position, enabling the generation of diverse chemical libraries for screening purposes.
Furthermore, recent advancements in C–H functionalization offer exciting possibilities for the direct modification of the pyridine and oxazole (B20620) rings. acs.orgacs.org Photoredox catalysis, for instance, has emerged as a powerful tool for the formation of pyridyl radicals, which can then engage in various coupling reactions. nih.govnih.gov This could enable regioselective functionalization at positions that are not readily accessible through classical methods. The exploration of such novel transformations will be crucial for expanding the chemical space around the oxazolopyridine scaffold. nih.govnih.gov
Advanced Computational Modeling for Deeper Mechanistic Understanding
To complement experimental studies, advanced computational modeling will be instrumental in gaining a deeper understanding of the chemical reactivity and properties of this compound. numberanalytics.com Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, molecular orbitals (HOMO-LUMO), and electron density distribution of the molecule. numberanalytics.comias.ac.in This information is invaluable for predicting its reactivity towards electrophiles and nucleophiles and for understanding the regioselectivity of various reactions. numberanalytics.comias.ac.in
Computational modeling can also be used to elucidate reaction mechanisms, identify transition states, and calculate activation energies for potential transformations. numberanalytics.comwur.nl This predictive power can guide the design of experiments, helping to identify optimal reaction conditions and catalysts. ias.ac.in As machine learning and artificial intelligence become more integrated into chemical research, these tools could be used to predict the properties and reactivity of a vast library of virtual derivatives of this compound, accelerating the discovery of new compounds with desired characteristics. numberanalytics.comnih.govresearchgate.net
Table 2: Applications of Computational Modeling
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and stability. numberanalytics.comias.ac.in Elucidate reaction mechanisms and transition states. mdpi.com |
| Molecular Mechanics (MM) | Simulate large systems and predict conformational energies. numberanalytics.com |
| Machine Learning/AI | Predict properties (e.g., reactivity, biological activity) of derivatives. numberanalytics.commit.edu Design efficient synthetic routes. nih.gov |
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the exploration of the chemical space around this compound, the integration of automated synthesis and high-throughput experimentation (HTE) is a critical future direction. bohrium.com Automated flow chemistry platforms can enable the rapid, safe, and efficient synthesis of a library of derivatives. researchgate.netacs.orgnih.gov Flow chemistry offers precise control over reaction parameters, leading to higher yields and purity, and can be particularly advantageous for handling hazardous intermediates. researchgate.netrsc.org
Coupled with automated synthesis, HTE allows for the parallel screening of numerous reaction conditions or the biological activity of many compounds simultaneously. sigmaaldrich.com For instance, high-throughput screening kits are available for optimizing cross-coupling reactions, which would be directly applicable to the functionalization of the bromo-substituent. sigmaaldrich.comnih.gov This combination of automation and HTE can significantly shorten the discovery and development cycle for new materials and therapeutic agents based on the oxazolopyridine scaffold. mit.edu
Design of Targeted Chemical Probes for Specific Biological Pathways
The oxazolopyridine scaffold is present in molecules with known biological activity, including as inhibitors of enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov This suggests that this compound could serve as a valuable starting point for the design of targeted chemical probes to investigate specific biological pathways. The bromo atom provides a convenient handle for the attachment of reporter tags or reactive groups for covalent modification of biological targets.
Future research could focus on designing derivatives that act as selective inhibitors for kinases or other enzymes implicated in disease. mdpi.comrsc.org For example, by analogy with other heterocyclic scaffolds, derivatives could be designed as potential inhibitors for targets such as Janus kinases (JAKs) or Aurora kinases. mdpi.com The development of covalent probes, which form a stable bond with their target protein, can be a powerful strategy for target identification and validation. nih.gov Computational docking studies could be used to guide the design of these probes to ensure high affinity and selectivity for the intended biological target. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
